molecular formula C9H16O2 B14642571 2-((2-Methyl-2-propenyl)oxy)tetrahydro-2H-pyran CAS No. 53250-10-5

2-((2-Methyl-2-propenyl)oxy)tetrahydro-2H-pyran

Cat. No.: B14642571
CAS No.: 53250-10-5
M. Wt: 156.22 g/mol
InChI Key: WEINLSIXIYLFET-UHFFFAOYSA-N
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Description

2-((2-Methyl-2-propenyl)oxy)tetrahydro-2H-pyran is an organic compound with the molecular formula C10H18O2 It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methyl-2-propenyl)oxy)tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with 2-methyl-2-propenyl alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate oxonium ion, which then undergoes nucleophilic attack by the alcohol to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((2-Methyl-2-propenyl)oxy)tetrahydro-2H-pyran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methyl-2-propenyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-((2-Methyl-2-propenyl)oxy)tetrahydro-2H-pyran has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug precursor.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2-Methyl-2-propenyl)oxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities.

Comparison with Similar Compounds

Similar Compounds

  • Tetrahydro-2-(2-propynyloxy)-2H-pyran
  • 2-Methyl-2-(tetrahydro-2H-pyran-2-yloxy)-1-propanol
  • 4-(tetrahydro-2H-pyran-2-yloxy)butanenitrile

Uniqueness

2-((2-Methyl-2-propenyl)oxy)tetrahydro-2H-pyran is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form stable products makes it a valuable compound in research and industry.

Properties

CAS No.

53250-10-5

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

2-(2-methylprop-2-enoxy)oxane

InChI

InChI=1S/C9H16O2/c1-8(2)7-11-9-5-3-4-6-10-9/h9H,1,3-7H2,2H3

InChI Key

WEINLSIXIYLFET-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COC1CCCCO1

Origin of Product

United States

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